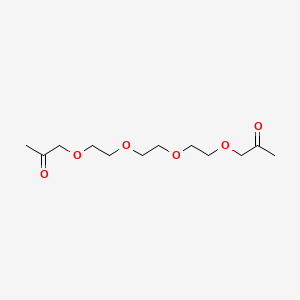
4,7,10,13-Tetraoxahexadecane-2,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,10,13-Tetraoxahexadecane-2,15-dione is an organic compound with the molecular formula C12H22O6 It is characterized by the presence of four ether groups and two ketone groups within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxahexadecane-2,15-dione typically involves the reaction of appropriate diols with diacid chlorides under controlled conditions. One common method involves the use of ethylene glycol and succinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4,7,10,13-Tetraoxahexadecane-2,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (NaOR) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
科学的研究の応用
4,7,10,13-Tetraoxahexadecane-2,15-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and ethers.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4,7,10,13-Tetraoxahexadecane-2,15-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The ether groups can interact with hydrophobic regions of proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
4,7,10,13-Tetraoxahexadecane-1,16-dioic acid: Similar structure but with carboxylic acid groups instead of ketones.
Polyethylene glycol (PEG): Contains ether groups but lacks ketone groups.
Dioxane: A simpler ether compound with a similar ring structure.
Uniqueness
4,7,10,13-Tetraoxahexadecane-2,15-dione is unique due to the combination of ether and ketone groups within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
特性
CAS番号 |
105121-45-7 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-oxopropoxy)ethoxy]ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C12H22O6/c1-11(13)9-17-7-5-15-3-4-16-6-8-18-10-12(2)14/h3-10H2,1-2H3 |
InChIキー |
BYRNALXRDBNHJH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COCCOCCOCCOCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


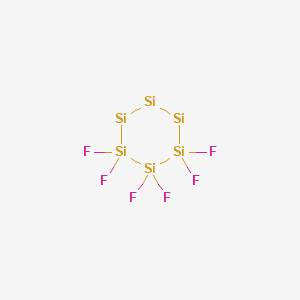

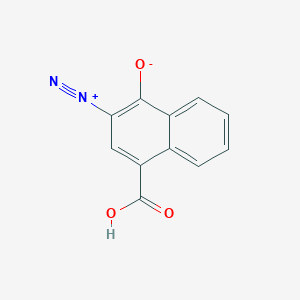
![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
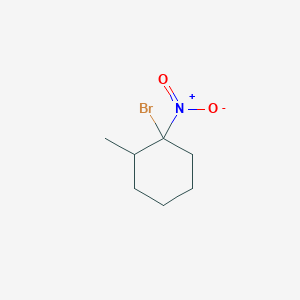
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
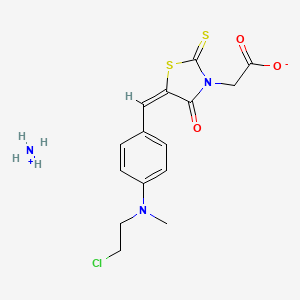

![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
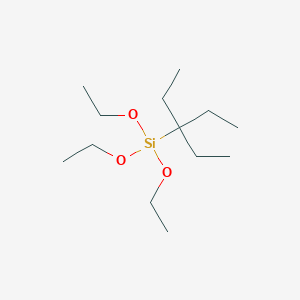
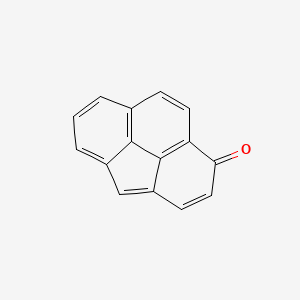
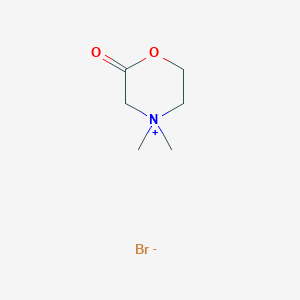
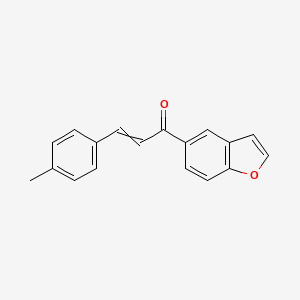
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
